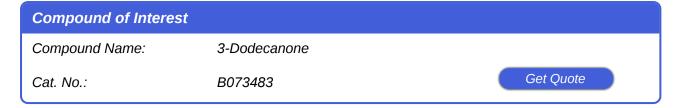


A Comprehensive Technical Guide to the Thermochemical Properties of 3-Dodecanone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for **3-dodecanone** (also known as ethyl nonyl ketone). Due to a lack of experimentally derived values in publicly accessible literature, this document primarily presents data predicted by established computational methods. Furthermore, it outlines comprehensive, generalized experimental protocols for the determination of key thermochemical properties, offering a procedural roadmap for researchers seeking to obtain empirical data.

Core Thermochemical Data

The following table summarizes the available, albeit predicted, thermochemical data for **3-dodecanone**. These values have been calculated using the Joback and Crippen group contribution methods, which are reliable for estimating the properties of organic compounds in the absence of experimental data.



Property	Value	Unit	Method	Source
Standard Enthalpy of Formation (Gas)	-403.59	kJ/mol	Joback	INVALID-LINK
Standard Gibbs Free Energy of Formation (Gas)	-78.76	kJ/mol	Joback	INVALID-LINK
Enthalpy of Fusion	28.43	kJ/mol	Joback	INVALID-LINK
Enthalpy of Vaporization	49.05	kJ/mol	Joback	INVALID-LINK
Ideal Gas Heat Capacity (Cp)	See Table 2	J/(mol·K)	Joback	INVALID-LINK
Boiling Point	243.00 to 244.00	°C	Estimated	INVALID-LINK
Melting Point	1.8	°C	Estimated	INVALID-LINK

Table 2: Temperature-Dependent Ideal Gas Heat Capacity (Cp) of **3-Dodecanone** (Joback Method)

Temperature (K)	Cp (J/(mol·K))
527.83	436.30
556.19	452.25
584.56	467.55
612.92	482.21
641.28	496.25
669.65	509.69
698.01	522.54



Experimental Protocols for Thermochemical Data Determination

While specific experimental data for **3-dodecanone** is not readily available, the following sections detail the standard methodologies for determining the key thermochemical properties of a liquid organic compound such as **3-dodecanone**.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, a device designed for measuring the heat of combustion of a substance at constant volume.

Materials:

- Parr bomb calorimeter
- High-purity **3-dodecanone** sample
- Benzoic acid (for calibration)
- Fuse wire (e.g., nickel-chromium)
- Oxygen cylinder (high purity)
- Deionized water
- Analytical balance
- Pellet press

Procedure:

- Calibration:
 - Accurately weigh approximately 1 g of benzoic acid and press it into a pellet.
 - Measure and weigh a 10 cm piece of fuse wire.



- Secure the benzoic acid pellet in the sample cup of the bomb head and attach the fuse wire to the electrodes, ensuring it is in contact with the pellet.
- Add 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere with water vapor.
- Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.
- Immerse the sealed bomb in a known volume of water in the calorimeter bucket.
- Allow the system to reach thermal equilibrium and record the initial temperature.
- Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.
- Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of benzoic acid.
- Sample Measurement:
 - Repeat the procedure with a precisely weighed sample of **3-dodecanone** (typically 0.5-0.8 g).
 - Using the determined heat capacity of the calorimeter and the measured temperature change, calculate the heat of combustion of **3-dodecanone** at constant volume (ΔU).
 - \circ Convert the change in internal energy (ΔU) to the enthalpy of combustion (ΔH) using the following equation, where Δn is the change in the number of moles of gas in the combustion reaction:
 - ΔH = ΔU + ΔnRT

Enthalpy of Fusion and Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for determining the enthalpy of phase transitions, such as fusion (melting), and the corresponding transition temperatures.



Materials:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealable aluminum pans and lids
- High-purity 3-dodecanone sample
- High-purity indium (for calibration)
- Nitrogen gas supply (for purging)
- Analytical balance

Procedure:

- Calibration:
 - Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. This involves heating the indium sample through its melting transition and comparing the observed melting point and enthalpy of fusion to the known values.
- Sample Preparation:
 - Accurately weigh 5-10 mg of 3-dodecanone into a hermetically sealable aluminum pan.
 - Seal the pan to prevent any loss of sample due to vaporization during the experiment.
 - Prepare an empty, sealed aluminum pan to be used as a reference.
- DSC Analysis:
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the cell with an inert gas, such as nitrogen, to provide a controlled atmosphere.
 - Cool the sample to a temperature well below its expected melting point.
 - Heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition.



Record the heat flow as a function of temperature. The melting point is typically
determined as the onset temperature of the melting peak, and the enthalpy of fusion is
calculated from the area of the peak.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.





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Caption: Workflow for Bomb Calorimetry.





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Caption: Workflow for Differential Scanning Calorimetry.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com